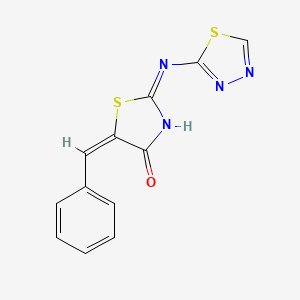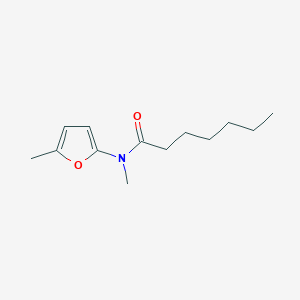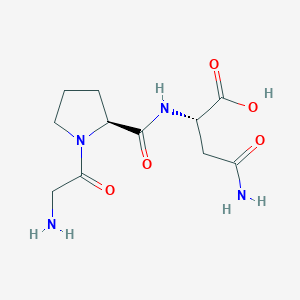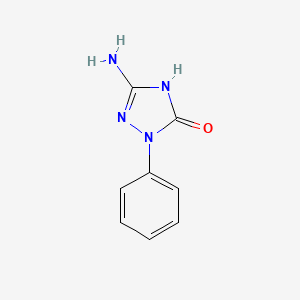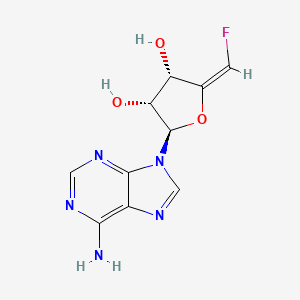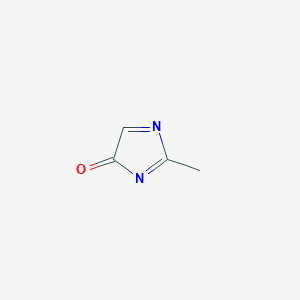
2-Methyl-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4H-imidazol-4-one is a heterocyclic compound featuring a five-membered ring structure with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in various fields, including medicinal chemistry, natural products, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-imidazol-4-one typically involves the condensation of a diketone with an amidine or guanidine under basic conditions. One common method is the one-pot oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The scalability of these methods allows for the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4H-imidazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbonyl group and the nitrogen atoms in the ring structure .
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon adjacent to the carbonyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while reduction can yield alcohols .
Scientific Research Applications
2-Methyl-4H-imidazol-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. The compound can act as a proteasome modulator, influencing protein degradation pathways. Additionally, its presence as an AGE suggests its involvement in glycation processes, which can impact cellular function and health .
Comparison with Similar Compounds
Imidazol-2-one: Another isomer of imidazolone with the carbonyl group at a different position.
Histidine: An amino acid that contains an imidazole ring, similar to the imidazolone structure.
Creatinine: A waste product in the body that also features an imidazolone ring
Uniqueness: 2-Methyl-4H-imidazol-4-one is unique due to its specific substitution pattern and its ability to participate in a variety of chemical reactions. Its applications in medicinal chemistry and its role as an AGE further distinguish it from other similar compounds .
Properties
CAS No. |
110064-77-2 |
|---|---|
Molecular Formula |
C4H4N2O |
Molecular Weight |
96.09 g/mol |
IUPAC Name |
2-methylimidazol-4-one |
InChI |
InChI=1S/C4H4N2O/c1-3-5-2-4(7)6-3/h2H,1H3 |
InChI Key |
TUYLBWPJHXNJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


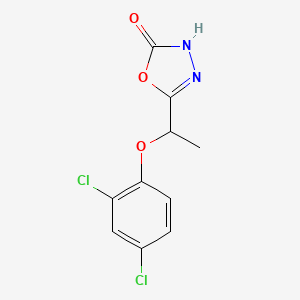
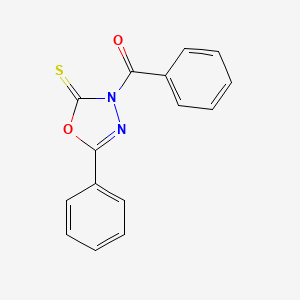
![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)
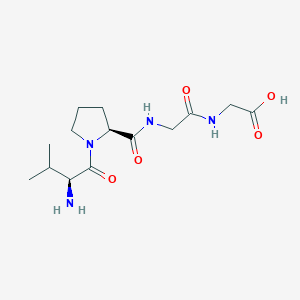

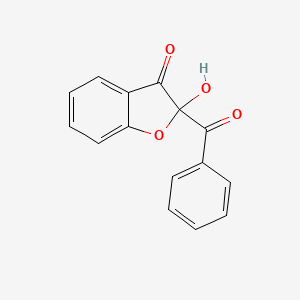
![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)
